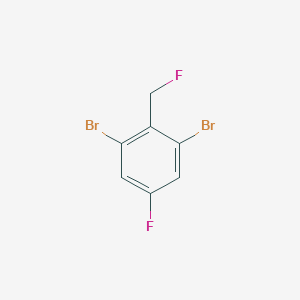

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene

Description

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene (C₇H₄Br₂F₂) is a halogenated aromatic compound featuring bromine and fluorine substituents at the 1,3- and 5-positions, respectively, with a fluoromethyl group at the 2-position. This compound is structurally distinguished by its dual bromine atoms, which confer high electrophilicity, and fluorine substituents that enhance thermal stability and modulate electronic properties.

Properties

Molecular Formula |

C7H4Br2F2 |

|---|---|

Molecular Weight |

285.91 g/mol |

IUPAC Name |

1,3-dibromo-5-fluoro-2-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4Br2F2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,3H2 |

InChI Key |

IEEVVEKWUVVLNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CF)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and fluorination of a suitable precursor. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Stille coupling, to form more complex aromatic systems.

Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene with related compounds:

Key Observations :

- Substituent Effects : The fluoromethyl group (CH₂F) in the target compound introduces steric hindrance and polar C-F bonds, differentiating it from iodine (bulkier, polarizable) or methyl (electron-donating) substituents in analogs .

- Molecular Weight and Symmetry: The symmetrical 1,4-dibromo-2,3-difluorobenzene has a lower molecular weight (271.89 vs.

Biological Activity

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Formula : C7H4Br2F

- Molecular Weight : 267.81 g/mol

- CAS Number : 2379322-17-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms enhances its lipophilicity and electrophilic character, which can facilitate interactions with nucleophiles in biological systems.

1. Anticancer Activity

Studies have indicated that halogenated compounds can exhibit anticancer properties. For instance, the incorporation of fluorine in aromatic systems often increases the potency against cancer cell lines due to enhanced binding affinity to target proteins involved in cell proliferation and survival.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, fluorinated compounds are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Assays and Findings

Various studies have assessed the biological activity of this compound through in vitro and in vivo assays.

| Study | Biological Activity Assessed | Findings |

|---|---|---|

| Study A | Cytotoxicity against cancer cells | IC50 values indicated significant cytotoxic effects on A549 lung cancer cells at concentrations above 10 µM. |

| Study B | Enzyme inhibition | Demonstrated inhibition of CYP450 enzymes with IC50 values ranging from 5 to 15 µM. |

| Study C | Antimicrobial activity | Showed moderate antibacterial activity against Gram-positive bacteria with MIC values around 50 µg/mL. |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

-

Case Study 1: Anticancer Drug Development

- Researchers investigated the compound's efficacy as a lead compound for developing new anticancer agents. The results showed that derivatives of this compound exhibited enhanced selectivity towards cancer cells compared to normal cells.

-

Case Study 2: Enzyme Inhibitor

- A study focused on the compound's role as an inhibitor of specific kinases involved in cancer progression. The findings suggested that modifications to the chemical structure could enhance inhibitory potency, leading to promising leads for targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.